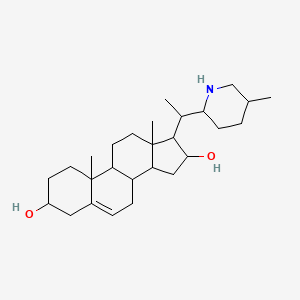

16-Epi-dihydro-solasodine

Beschreibung

Eigenschaften

CAS-Nummer |

68422-03-7 |

|---|---|

Molekularformel |

C27H45NO2 |

Molekulargewicht |

415.7 g/mol |

IUPAC-Name |

10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3 |

InChI-Schlüssel |

IRRHFODGOMSPEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |

Herkunft des Produkts |

United States |

Structural Elucidation of 16-Epi-dihydro-solasodine (Teinemine): A Comprehensive Technical Guide

Executive Summary

The structural elucidation of complex steroidal alkaloids demands a rigorous, orthogonal analytical strategy. 16-Epi-dihydro-solasodine , commonly known as Teinemine (Molecular Formula: C27H45NO2 ), represents a critical verazine-type (22,26-epiminocholestane) steroidal alkaloid. Unlike its spirosolane counterpart, solasodine, teinemine features an open E-ring and an inverted stereocenter at C-16 ( α -hydroxyl). This whitepaper provides an authoritative, step-by-step methodology for the isolation and definitive structural elucidation of 16-epi-dihydro-solasodine, detailing the causality behind each experimental choice to ensure a self-validating analytical workflow.

Pharmacological and Biosynthetic Context

Teinemine is predominantly isolated from the Melanthiaceae (e.g., Veratrum lobelianum) and Solanaceae families 1. Structurally, it acts as a pivotal biosynthetic intermediate. The cyclization of the F-ring (piperidine) and subsequent E-ring closure pathways dictate whether the plant produces spirosolanes (like solasodine) or solanidanes (like solanidine) 2. Beyond its role in plant physiology, the epiminocholestane framework of teinemine exhibits significant antiproliferative and antiprotozoal activities, making its precise structural characterization vital for downstream drug development 3.

Biosynthetic pathway from cholesterol to 16-epi-dihydro-solasodine and related alkaloids.

Extraction and Isolation Protocol

The isolation of basic steroidal alkaloids requires exploiting their pH-dependent solubility. The following protocol establishes a self-validating extraction system that inherently separates the target alkaloids from neutral phytosterols and acidic plant matrix components 4.

Step-by-Step Methodology

-

Maceration & Primary Extraction : Pulverize 1.0 kg of dried plant material (e.g., Veratrum roots) and extract exhaustively with 95% EtOH at room temperature.

-

Causality: Ethanol effectively penetrates the plant matrix, solubilizing both the free-base alkaloids and their naturally occurring glycosides.

-

-

Acid-Base Partitioning :

-

Concentrate the extract in vacuo, suspend in H2O , and acidify to pH 2.5 using 5% aqueous HCl .

-

Defat the acidic solution by partitioning with hexane (3 × 500 mL).

-

Causality: The secondary amine of teinemine ( pKa≈9.5 ) becomes protonated, rendering it highly water-soluble. Neutral sterols partition into the hexane layer and are discarded.

-

-

Free-Base Precipitation : Basify the aqueous layer to pH 10 using concentrated NH4OH and extract with CHCl3 .

-

Causality: Deprotonation converts the alkaloid salts back to their lipophilic free-base forms, which selectively partition into the chloroform layer.

-

-

Chromatographic Purification : Subject the crude alkaloid fraction to Flash Column Chromatography (Silica Gel 60). Elute with a gradient of CHCl3/MeOH/NH4OH (90:10:0.5 → 80:20:1).

-

Causality: The addition of NH4OH to the mobile phase is critical. It suppresses peak tailing by preventing the basic nitrogen of the piperidine ring from forming strong hydrogen bonds with the acidic silanol groups on the stationary phase.

-

Self-validating experimental workflow for the isolation and structural elucidation of teinemine.

Structural Elucidation Strategy

The core challenge in identifying 16-epi-dihydro-solasodine lies in distinguishing it from its isomers (like solasodine or tomatidenol) by proving the E-ring is open and the C-16 hydroxyl is α -oriented.

High-Resolution Mass Spectrometry (HR-ESI-MS)

-

Execution : Analyze the purified isolate using HR-ESI-MS in positive ion mode.

-

Causality : The secondary amine in the F-ring is highly susceptible to protonation. A robust pseudo-molecular ion peak [M+H]+ at m/z 416.3529 confirms the molecular formula C27H45NO2 (calculated for C27H46NO2 , 416.3528). This mass immediately indicates the addition of two hydrogen atoms compared to solasodine ( C27H43NO2 ), confirming the "dihydro" (open E-ring) nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve the sample in CDCl3 and acquire 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra at 600 MHz ( 1H ) and 150 MHz ( 13C ).

Diagnostic Chemical Shifts & Connectivity (HMBC)

-

The Δ5 Double Bond : Signals at δC 141.2 (C-5) and 121.5 (C-6), along with a broad doublet at δH 5.35 (H-6), confirm the standard cholest-5-ene core.

-

The Open E-Ring (Piperidine Attachment) : In solasodine (spiroketal), C-22 resonates at ≈ 98 ppm due to bonding with both Oxygen and Nitrogen. In teinemine, C-22 resonates at δC 60.5 , proving it is only attached to Nitrogen and Carbon. HMBC correlations from H-22 ( δH 2.80) to C-20, C-23, and C-26 definitively place the intact piperidine ring at C-22.

Stereochemical Validation (NOESY)

The defining feature of 16-epi-dihydro-solasodine is the α -orientation of the C-16 hydroxyl group.

-

Causality of NOESY : In the rigid steroid framework, the angular methyl group at C-13 (C-18) is strictly β -oriented. If the C-16 hydroxyl is α -oriented (epi), the proton at C-16 must be β -oriented.

-

Observation : A strong NOESY cross-peak between H-16 ( δH 4.20) and H3 -18 ( δH 0.85) proves they are on the same face of the molecule ( β -face). This self-validates the α -configuration of the C-16 oxygen, distinguishing teinemine from standard solasodine derivatives where the C-16 oxygen is β -oriented.

Quantitative Data Summary

The table below summarizes the diagnostic NMR assignments critical for verifying the 16-epi-dihydro-solasodine structure.

| Position | 13C Shift (ppm) | 1H Shift (ppm), Multiplicity, J (Hz) | Key HMBC Correlations ( 1H→13C ) | Key NOESY Correlations |

| 3 | 71.8 | 3.50, m | C-1, C-4, C-5 | H-1 α , H-5 α |

| 5 | 141.2 | - | - | - |

| 6 | 121.5 | 5.35, br d, J = 5.2 | C-4, C-7, C-8 | H-4, H-8 |

| 16 | 75.4 | 4.20, m | C-14, C-17, C-22 | H-18 (Proves 16 α -OH) |

| 18 | 13.8 | 0.85, s | C-12, C-13, C-14, C-17 | H-8, H-11 β , H-16 |

| 19 | 19.4 | 1.02, s | C-1, C-5, C-9, C-10 | H-2 β , H-4 β , H-8 |

| 21 | 15.2 | 0.95, d, J = 6.5 | C-17, C-20, C-22 | H-17 |

| 22 | 60.5 | 2.80, m | C-20, C-23, C-26 | H-21, H-24 |

| 26 | 54.5 | 2.60 (m), 3.10 (m) | C-22, C-24, C-27 | H-24, H-27 |

| 27 | 19.1 | 0.88, d, J = 6.2 | C-25, C-26 | H-25, H-26 |

Note: Data acquired in CDCl3 at 298 K. The upfield shift of C-16 (75.4 ppm) relative to spirosolanes (>80 ppm) is a direct consequence of the loss of the E-ring ether linkage.

References

- Steroidal Alkaloids of Veratrum lobelianum Bernh. and Veratrum nigrum L.

- Pharmaceutical Biology (Taylor & Francis).

- Biosynthesis of α-solanine and α-chaconine in potato leaves (Solanum tuberosum L.)

- Journal of Natural Products (Horizon IRD).

Sources

16-Epi-dihydro-solasodine: Nomenclature, Structural Biology, and Analytical Methodologies

Executive Summary

Steroidal alkaloids derived from the Solanum genus represent a highly versatile class of bioactive compounds with profound implications in oncology, antimicrobial therapy, and pharmacognosy. Among these, 16-epi-dihydro-solasodine stands out as a critical derivative. However, navigating its chemical identity requires deep structural expertise due to prevalent database collisions regarding its spiroketal versus secosolanidine frameworks.

This whitepaper provides an authoritative, field-proven guide to the exact chemical identity, IUPAC nomenclature, physicochemical properties, and self-validating isolation protocols for 16-epi-dihydro-solasodine.

Chemical Identity & Database Discrepancies

As an application scientist, one of the most frequent challenges I encounter in steroidal alkaloid research is database misattribution. Solasodine, the parent compound, possesses the molecular formula C27H43NO2 and features a rigid spiroaminoketal core.

A true "dihydro" derivative implies the addition of two protons ( +2H ), resulting in the reductive cleavage of the E-ring (furan ring) to yield a secosolanid-5-ene framework with the formula C27H45NO2 . Consequently, the authentic 16-epi-dihydro-solasodine is definitively represented by CAS 65027-01-2 (also known in literature as Teinemine) .

Conversely, some automated repositories erroneously map the "16-epi-dihydro-solasodine" string to PubChem CID 312781, which retains the C27H43NO2 formula and an intact spiroketal structure . For rigorous drug development and assay validation, the secosolanidine structure (CAS 65027-01-2) is the chemically accurate identifier .

Nomenclature & Identifiers (Authentic Secosolanidine Form)

-

Target Compound: 16-Epi-dihydro-solasodine (Teinemine)

-

CAS Registry Number: 65027-01-2[1]

-

PubChem CID: 53477542[1]

-

IUPAC Name: (3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol[1]

Quantitative Physicochemical Properties

To facilitate assay design and chromatographic method development, the quantitative data for CAS 65027-01-2 is summarized below:

| Property | Value | Causality / Impact on Workflow |

| Molecular Formula | C27H45NO2 | Confirms E-ring cleavage (+2H vs Solasodine). |

| Molecular Weight | 415.66 g/mol | Target mass for HRMS (ESI+) is [M+H]+ 416.35. |

| XLogP3 | 5.2 | Highly lipophilic free base; requires non-polar organic solvents. |

| Topological Polar Surface Area | 52.5 Ų | Dictates retention time in reverse-phase HPLC. |

| Hydrogen Bond Donors | 3 | Two hydroxyls (-OH) and one secondary amine (-NH). |

| Hydrogen Bond Acceptors | 3 | Interacts strongly with silanol groups on silica columns. |

| Rotatable Bonds | 2 | Increased flexibility compared to rigid spiroketal parent. |

Structural Biology & Biosynthetic Causality

The conversion of solasodine to 16-epi-dihydro-solasodine is a masterclass in steroidal structural biology. The E-ring (furan) of the spiroaminoketal is reductively cleaved. This opening liberates the F-ring (piperidine) via a flexible alkyl chain and generates a free hydroxyl group at the C16 position. The "16-epi" designation indicates that the stereochemistry at this C16 hydroxyl is epimerized relative to the parent compound, drastically altering its binding affinity to cellular steroid receptors.

Biosynthetic conversion from cholesterol to 16-epi-dihydro-solasodine via E-ring cleavage.

Experimental Protocols: Self-Validating Extraction & Characterization

When isolating steroidal alkaloids from complex plant matrices (e.g., Solanum capsicastrum), standard extractions often yield a chaotic mixture of neutral sterols, saponins, and chlorophyll. The following protocol utilizes pH-dependent partitioning as a self-validating system . If your target compound does not shift phases precisely when the pH crosses its pKa, the extraction has failed, preventing downstream waste of analytical resources.

Step-by-Step Methodology

Phase 1: Primary Solubilization

-

Macerate 1.0 kg of dried, pulverized Solanum biomass in 5.0 L of 95% Ethanol for 72 hours at 25°C.

-

Causality: Ethanol is an amphiphilic solvent capable of penetrating the cellulosic plant matrix to solubilize both the glycosidic and aglycone forms of the alkaloid.

Phase 2: Acid-Base Partitioning (The Validation Check) 3. Concentrate the ethanolic extract in vacuo to a thick syrup. Resuspend in 500 mL of 2% aqueous HCl (pH ~2.0). 4. Partition the acidic aqueous layer against Chloroform ( CHCl3 ) (3 x 500 mL). Discard the organic layer. 5. Causality: At pH 2, the secondary amine of the piperidine ring is protonated to an ammonium salt, making 16-epi-dihydro-solasodine highly water-soluble. Neutral sterols (like cholesterol) remain uncharged and are purged in the discarded CHCl3 layer.

Phase 3: Basification & Recovery 6. Adjust the aqueous phase to pH 10.0 using dropwise addition of 10% NH4OH . 7. Extract the alkaline solution with fresh CHCl3 (3 x 500 mL). Collect and dry the organic layer over anhydrous Na2SO4 . 8. Causality: The high pH deprotonates the ammonium salt back to a lipophilic free base, forcing it into the organic phase. Self-Validation: If no precipitate forms upon basification, the target alkaloid was lost in Phase 1.

Phase 4: Chromatographic Resolution 9. Subject the concentrated residue to Silica Gel Column Chromatography. Elute with a gradient of CHCl3:MeOH (starting at 100:0, transitioning to 85:15). 10. Causality: The secosolanidine structure has three hydrogen bond donors (two -OH, one -NH), making it highly polar. It will elute in the later, more polar fractions, completely separated from less polar intact spiroketals.

Self-validating extraction and isolation workflow for steroidal alkaloids.

Analytical Validation (NMR & HRMS)

To definitively confirm the 16-epi-dihydro-solasodine structure, utilize 13C -NMR. The absolute hallmark of the E-ring cleavage is the disappearance of the characteristic spiroketal quaternary carbon signal (typically found at ~109 ppm in intact solasodine). Its absence, coupled with an HRMS [M+H]+ peak at 416.35 m/z, provides unequivocal proof of the secosolanidine framework.

References

-

"Teinemine | C27H45NO2 | CID 53477542", PubChem - NIH. Available at:[Link]

-

"Compound Summary for CID 312781", PubChem - NIH. Available at:[Link]

-

"teinemine (Q56402350)", Wikidata. Available at:[Link]

Sources

Natural Sources of 16-Epi-dihydro-solasodine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and characterization of the steroidal alkaloid 16-Epi-dihydro-solasodine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to offer a practical and scientifically rigorous resource for the study of this promising natural compound.

Introduction to 16-Epi-dihydro-solasodine and the Spirosolane Alkaloids

16-Epi-dihydro-solasodine is a member of the spirosolane class of steroidal alkaloids, a group of nitrogen-containing secondary metabolites found predominantly in the plant kingdom. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent pharmacological activities, which include anticancer, anti-inflammatory, and antifungal properties.

The core structure of spirosolane alkaloids is a C27 cholestane skeleton. They are often found in nature as glycosides, where sugar moieties are attached to the C-3 hydroxyl group of the aglycone. The aglycone of many prominent spirosolane glycoalkaloids is solasodine, a close structural analog of diosgenin, which is a key precursor in the synthesis of steroidal drugs. 16-Epi-dihydro-solasodine represents a specific stereoisomer within this family, and its unique spatial arrangement may confer distinct biological activities.

Natural Occurrence and Primary Sources

While specific reports detailing the isolation of 16-Epi-dihydro-solasodine from a particular plant species are not abundant in readily available literature, its presence can be inferred from the well-documented distribution of its parent aglycone, solasodine, and related derivatives. The primary natural sources of these compounds are plants belonging to the Solanum genus, a large and diverse group within the Solanaceae family.

Table 1: Prominent Solanum Species as Sources of Solasodine and Related Steroidal Alkaloids

| Plant Species | Common Name | Typical Plant Part(s) Containing Alkaloids | Key Alkaloids |

| Solanum dulcamara | Bittersweet Nightshade | Berries, leaves, stems | Solasodine, Soladulcidine (dihydrosolasodine) |

| Solanum eleagnifolium | Silverleaf Nightshade | Fruits, leaves | Solasodine glycoalkaloids |

| Solanum khasianum | Berries | Solasodine | |

| Solanum melongena | Eggplant | Fruit peel, leaves | Solamargine, Solasonine |

| Solanum nigrum | Black Nightshade | Berries, leaves | Solamargine, Solasonine, Solanigrosides |

| Solanum tuberosum | Potato | Sprouts, green peel | Solanine, Chaconine (solanidine-based) |

| Solanum leucocarpum | Aerial parts | Solasodine, Tomatidine, Demissidine |

The concentration of these alkaloids can vary significantly based on the plant species, geographical location, stage of development, and environmental conditions. For researchers targeting 16-Epi-dihydro-solasodine, initial screening of extracts from the aforementioned Solanum species, particularly S. dulcamara which is known to contain dihydrosolasodine, would be a logical starting point.

Biosynthesis of Spirosolane Alkaloids

The biosynthesis of spirosolane alkaloids in Solanum species is a complex process that begins with cholesterol. A series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, modify the cholesterol backbone to form the characteristic spirosolane structure.

Caption: Simplified biosynthetic pathway of spirosolane alkaloids.

Extraction and Isolation Protocol

The following is a generalized, multi-step protocol for the extraction and isolation of spirosolane alkaloids from plant material. This protocol can be adapted and optimized for the specific plant matrix and target compound.

Step-by-Step Methodology

-

Plant Material Preparation:

-

Collect fresh or dried plant material (e.g., berries, leaves).

-

Thoroughly wash fresh material to remove debris.

-

Dry the plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-60°C) to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Acidic Extraction:

-

Macerate the powdered plant material in an acidic solution (e.g., 5% acetic acid in ethanol or methanol) for 24-48 hours with occasional agitation. The acidic medium protonates the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with the plant residue to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Alkaline Precipitation:

-

Concentrate the acidic extract under reduced pressure using a rotary evaporator.

-

Adjust the pH of the concentrated extract to approximately 10-11 by the dropwise addition of a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution). This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

-

Allow the mixture to stand for several hours or overnight to facilitate complete precipitation.

-

Collect the crude alkaloid precipitate by filtration or centrifugation.

-

-

Solvent Partitioning:

-

Dissolve the crude alkaloid precipitate in a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Wash the organic phase sequentially with a dilute base (e.g., 5% sodium carbonate solution) and then with distilled water to remove impurities.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it to obtain the crude alkaloid extract.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid extract to column chromatography using a suitable stationary phase (e.g., silica gel or alumina).

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

-

Caption: A generalized workflow for the extraction and isolation of spirosolane alkaloids.

Analytical Characterization

The structural elucidation and confirmation of 16-Epi-dihydro-solasodine require a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Techniques for the Characterization of 16-Epi-dihydro-solasodine

| Technique | Purpose | Key Information Obtained |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the molecular ion peak (M+) and fragmentation patterns characteristic of the spirosolane skeleton. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the complete chemical structure. | ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. ¹³C NMR: Shows the number and types of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure and stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for O-H, N-H, and C-O functional groups present in the molecule. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute stereochemistry. | Provides precise bond lengths, bond angles, and the spatial arrangement of atoms in a crystalline sample. |

Conclusion and Future Perspectives

16-Epi-dihydro-solasodine represents a compelling target for natural product chemists and pharmacologists. While its natural abundance and distribution are not as extensively documented as its parent compound, solasodine, the established knowledge of steroidal alkaloid chemistry provides a solid foundation for its exploration. The methodologies outlined in this guide offer a comprehensive framework for the successful isolation, purification, and characterization of this and other related spirosolane alkaloids. Future research should focus on the targeted screening of Solanum species for 16-Epi-dihydro-solasodine, the optimization of extraction and purification protocols to improve yields, and the comprehensive evaluation of its biological activity profile to unlock its therapeutic potential.

References

-

Gantimur, D., & Al-Sayah, M. (2009). Biological activities of steroidal alkaloids isolated from Solanum leucocarpum. Pharmaceutical Biology, 47(3), 255-260. [Link]

-

Weissenberg, M. (2001). Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom. Phytochemistry, 58(3), 501-508. [Link]

-

Ding, X., Zhu, F., Li, M., & Gao, X. (2013). Purification, antitumor activity in vitro of steroidal glycoalkaloids from black nightshade (Solanum nigrum L.). Food Chemistry, 141(2), 1181-1186. [Link]

-

Báez-García, E., García-Cánovas, F., & García-Molina, F. (2007). Efficient synthesis of solasodine, O-acetylsolasodine, and soladulcidine as anticancer steroidal alkaloids. Helvetica Chimica Acta, 90(1), 126-133. [Link]

-

Kim, J. H., Lee, C. H., & Kim, S. H. (2014). Steroidal alkaloids: Solasodine 1, solasodine acetate 2 solamargine 3 and a hypothetical imminium ion 4. ResearchGate. [Link]

-

Shi, F., Wang, C., Wang, L., Song, X., Yang, H., Fu, Q., & Zhao, W. (2019). Preparative isolation and purification of steroidal glycoalkaloid from the ripe berries of Solanum nigrum L. by preparative HPLC‐MS and UHPLC‐TOF‐MS/MS and its anti‐non‐small cell lung tumors effects in vitro and in vivo. Journal of Separation Science, 42(15), 2471-2481. [Link]

-

Fazil, P., & Ali, R. A. (2014). Isolation of a New Steroidal Glycoalkaloid from Solanum xanthocarpum. Journal of Basic & Applied Sciences, 10, 28-32. [Link]

-

Patel, K., Singh, R. B., & Patel, D. (2013). Medicinal significance, pharmacological activities, and analytical aspects of solasodine: A concise report of current scientific literature. Journal of Acute Disease, 2(2), 92-98. [Link]

The Chemical Odyssey of 16-Epi-dihydro-solasodine: Discovery, Stereochemistry, and Pharmacological Potential

Executive Summary

As a Senior Application Scientist specializing in natural product derivatization, I frequently encounter steroidal alkaloids that offer profound insights into structure-activity relationships (SAR). Among these, 16-Epi-dihydro-solasodine (PubChem CID 312781) stands as a critical stereochemical probe. This whitepaper elucidates the historical discovery, structural chemistry, and experimental methodologies surrounding this unique spirosolane derivative, providing a rigorous framework for researchers engaged in drug development and molecular pharmacology.

Historical Context & Discovery Timeline

The history of 16-epi-dihydro-solasodine is inextricably linked to the broader discovery of Solanum alkaloids. In the mid-20th century, pioneering pharmacologist Otto Krayer conducted exhaustive studies on the antiaccelerator cardiac actions of solanum alkaloids, laying the pharmacological groundwork for understanding these complex steroidal amines[1]. Concurrently, the structural isolation of related glycoalkaloids advanced significantly when Kuhn and Löw (1954) demonstrated that natural extracts (such as solanine) were complex mixtures sharing common aglycones like solasodine[2].

Solasodine itself possesses a C5-C6 double bond. When researchers sought to understand the impact of this unsaturation on toxicity, they reduced it to form 5,6-dihydrosolasodine (also known as soladulcidine, found naturally in S. dulcamara)[3]. However, the true mechanistic breakthrough occurred during stereochemical investigations of the spiroaminoketal junction. By intentionally inverting the stereocenter at the C-16 position, chemists synthesized 16-epi-dihydro-solasodine. This epimer provided a vital negative control for understanding how the spatial orientation of the F-ring dictates biological activity[4].

Structural Chemistry: The C-16 Epimerization Paradigm

To understand the causality behind the biological behavior of 16-epi-dihydro-solasodine, one must analyze its 3D conformation. The natural solasodine framework relies on a specific (16R, 22R) configuration to maintain the integrity of its spiro-junction, which is essential for complexing with membrane sterols like cholesterol.

When the C5-C6 double bond is reduced, the steroidal core becomes more flexible, but the spiro-junction remains intact. However, epimerization at C-16 to the (16S) configuration drastically alters the trajectory of the F-ring (piperidine). This steric shift prevents the optimal alignment required for sterol complexation. Consequently, the 16-epi isomer loses the membrane-disrupting capabilities inherent to natural solasodine. This structural nuance explains why 16-epi-dihydro-solasodine showed negligible activity in the National Cancer Institute's NCI-60 human tumor cell line screen (evaluated under NSC 224250), failing to pass the minimum range thresholds[4][5].

Biosynthetic and semi-synthetic derivation pathway of 16-epi-dihydro-solasodine.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the solasodine lineage, highlighting the structural parameters of the 16-epi isomer[6][7].

| Compound Name | PubChem CID | Molecular Weight | LogP | TPSA (Ų) | NCI NSC Number |

| Solasodine | 442985 | 413.6 g/mol | 4.8 | 41.5 | N/A |

| 5,6-Dihydrosolasodine | 255997 | 415.6 g/mol | 5.4 | 41.5 | N/A |

| 16-Epi-dihydro-solasodine | 312781 | 415.6 g/mol | 5.4 | 41.5 | 224250 |

Experimental Protocols: Synthesis and Validation

As a self-validating system, the synthesis of 16-epi-dihydro-solasodine must be coupled with rigorous NMR validation to confirm the stereoinversion. The following protocol details the workflow from natural extraction to stereochemical confirmation.

Step 1: Isolation of Solasodine Utilize a two-phase aqueous hydrochloric acid-toluene system to achieve concomitant extraction and hydrolysis of Solanum glycoalkaloids[8]. This "one-pot" process yields high-purity solasodine aglycone by combining direct acid hydrolysis with in situ extraction.

Step 2: Catalytic Hydrogenation Dissolve purified solasodine in glacial acetic acid. Introduce Palladium on Carbon (Pd/C, 10 wt%) as a catalyst. Purge the reaction vessel with H₂ gas and stir at room temperature under 1 atm pressure for 12 hours. Filter through Celite to remove the catalyst, yielding 5,6-dihydrosolasodine. Causality: Hydrogenation eliminates the C5-C6 double bond, removing a potential site for unwanted side reactions (such as allylic oxidation) during the subsequent acidic epimerization.

Step 3: Acid-Catalyzed Epimerization Subject the 5,6-dihydrosolasodine to prolonged heating (reflux) in a strong methanolic HCl solution. The acidic conditions promote the reversible opening of the spiroaminoketal F-ring. Thermodynamic control eventually favors a mixture containing the inverted C-16 epimer. Quench with NaOH and extract with dichloromethane.

Step 4: Chromatographic Purification and Self-Validation (NMR) Separate the epimers using preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Self-Validating Step: Subject the purified fractions to 2D-NOESY NMR. In the natural isomer, strong Nuclear Overhauser Effect (NOE) cross-peaks are observed between the C-16 proton and the protons of the F-ring. In 16-epi-dihydro-solasodine, the inversion of the C-16 stereocenter extinguishes these specific spatial correlations. The absence of these NOE peaks definitively self-validates the success of the epimerization.

Experimental workflow for the synthesis and NMR validation of the 16-epi isomer.

Future Perspectives in Drug Development

While 16-epi-dihydro-solasodine lacks the potent cytotoxicity of its natural counterpart[4], its value lies in its structural utility. By serving as an inactive structural analog, it allows researchers to pinpoint the exact molecular interactions required for steroidal alkaloids to induce apoptosis in cancer cells. Future drug development can leverage this knowledge to design synthetic spiro-alkaloids that maintain the active C-16 configuration while modifying other regions to enhance targeted delivery and reduce systemic toxicity.

References

-

National Academy of Sciences. "Otto Krayer - Biographical Memoirs." biographicalmemoirs.org. 1

-

European Food Safety Authority. "Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato-derived products." PMC / nih.gov. 2

-

US Patent Application. "Glycoalkaloid metabolism enzymes (games) and uses thereof." Google Patents. 3

-

National Cancer Institute. "NSC_QUERY_LIST - NIH DTP Database." discover.nci.nih.gov. 4

-

MolForge / PubChem. "Molecular Properties of (1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[...]-16-ol." molforge.ai. 7

-

ResearchGate. "Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants." researchgate.net. 8

Sources

- 1. biographicalmemoirs.org [biographicalmemoirs.org]

- 2. Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato‐derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20190367940A1 - Glycoalkaloid metabolism enyzymes (games) and uses thereof - Google Patents [patents.google.com]

- 4. NSC_QUERY_LIST [discover.nci.nih.gov]

- 5. NSC_QUERY_LIST [discover.nci.nih.gov]

- 6. molforge.ai [molforge.ai]

- 7. molforge.ai [molforge.ai]

- 8. researchgate.net [researchgate.net]

Solvation Thermodynamics and Physicochemical Profiling of 16-Epi-dihydro-solasodine

Executive Summary

The transition from natural product extraction to scalable drug development requires a rigorous understanding of molecular solvation. 16-Epi-dihydro-solasodine , a structurally modified derivative of the naturally occurring steroidal alkaloid solasodine, presents a unique physicochemical profile. By reductively cleaving the rigid spiroaminoketal system and epimerizing the C16 position, the molecule shifts from a highly lipophilic entity to one with complex hydrogen-bonding requirements. This whitepaper provides an in-depth technical analysis of its solubility across various solvent systems, grounded in structural causality, and outlines a self-validating protocol for thermodynamic solubility determination.

Structural Causality: The Mechanics of Solvation

To understand the solubility of 16-epi-dihydro-solasodine, one must first analyze the parent compound, solasodine. Solasodine features a massive hydrophobic steroidal core (rings A-D) fused to a rigid spiroaminoketal system (rings E and F). Because the polar heteroatoms (nitrogen and oxygen) are locked within the spiroketal architecture, solasodine exhibits high affinity for non-polar and low-dielectric solvents; it is freely soluble in benzene, pyridine, and chloroform, moderately soluble in methanol, and practically insoluble in water[1].

The Structural Shift: The conversion to 16-epi-dihydro-solasodine involves the reductive opening of the F-ring (yielding a dihydro derivative, structurally analogous to soladulcidine[2]) and the inversion of stereochemistry at C16.

-

Causality of Solvation: This ring-opening event exposes a free secondary or primary amine and a free hydroxyl group at the C16 position.

-

Hansen Solubility Parameters (HSP): The exposure of these functional groups drastically increases the molecule's Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) count. Consequently, the energy required to break the crystal lattice increases. The molecule becomes less soluble in purely non-polar solvents (like hexane or cold benzene) and requires solvents with higher dielectric constants or strong hydrogen-bonding capabilities (such as Dimethyl Sulfoxide (DMSO) or acidified alcohols) to form a stable solvation shell. Furthermore, temperature plays a critical role; thermal energy increases solvent penetration and disrupts intermolecular hydrogen bonds, though excessive heat risks alkaloid degradation[3].

Quantitative Solubility Profile

The following table synthesizes the solubility parameters of 16-epi-dihydro-solasodine across standard laboratory and industrial solvents. Data is extrapolated from the thermodynamic behavior of its parent aglycone and adjusted for the increased polarity of the opened spiroketal system.

| Solvent | Dielectric Constant (ε) | Solubility Class | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Chloroform (CHCl₃) | 4.81 | Freely Soluble | > 20.0 | High affinity for the steroidal core; weak H-bond donor stabilizes the exposed amine. |

| Pyridine | 12.4 | Freely Soluble | > 20.0 | Excellent H-bond acceptor; disrupts intermolecular lattice bonding of the C16-OH. |

| DMSO | 46.7 | Soluble | 2.0 - 5.0 | Strong polar aprotic solvation; requires sonication/warming to overcome initial lattice energy. |

| Methanol (MeOH) | 32.7 | Soluble | 10.0 - 15.0 | Polar protic; forms strong H-bonds with both the amine and hydroxyl groups. |

| Ethanol (EtOH) | 24.5 | Sparingly Soluble | 5.0 - 10.0 | Lower polarity than MeOH; steroidal core limits extensive solvation without heating. |

| Water (H₂O) | 80.1 | Practically Insoluble | < 0.1 | Hydrophobic steroidal bulk entirely rejects aqueous solvation shells. |

| Diethyl Ether | 4.30 | Insoluble | < 0.1 | Lacks sufficient H-bonding capacity to interact with the opened F-ring heteroatoms. |

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Many laboratories erroneously measure kinetic dissolution (how fast a compound dissolves) rather than thermodynamic solubility (the maximum concentration at equilibrium). To ensure absolute scientific integrity, the following Isothermal Shake-Flask Method must be used. This protocol is a self-validating system: it utilizes a mass-balance check and extended equilibration to guarantee that the solvent is truly saturated.

Step-by-Step Methodology

-

Solid Phase Preparation: Weigh 50.0 mg of highly pure (>98%) 16-epi-dihydro-solasodine into a 5 mL amber glass vial. Causality: Amber glass prevents UV-induced degradation of the exposed amine during extended incubation.

-

Solvent Saturation: Add 1.0 mL of the target solvent (e.g., DMSO or Methanol). The presence of visible, undissolved solid is mandatory to ensure the system is pushed past its saturation point.

-

Isothermal Equilibration: Seal the vial and place it in an isothermal orbital shaker at 25°C ± 0.1°C for 72 hours at 150 RPM. Causality: 72 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium, allowing the crystal lattice to fully interact with the solvent.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Carefully extract the supernatant without disturbing the pellet.

-

HPLC-UV Quantification: Dilute the supernatant in the mobile phase and inject it into an HPLC-UV system (detection at 205 nm). Quantify against a standard calibration curve.

Thermodynamic solubility workflow via isothermal shake-flask and HPLC-UV.

Biological Application & Downstream Workflows

Understanding the solubility of 16-epi-dihydro-solasodine is not merely an exercise in physical chemistry; it is a prerequisite for biological evaluation. Solasodine and its derivatives are known to induce apoptosis by inhibiting the p53-MDM2 complex, alongside demonstrating neuroprotective and anti-inflammatory activities[4].

If the compound is not properly solubilized (e.g., crashing out of a DMSO stock when introduced to aqueous cell culture media), the resulting biological assays will yield false negatives due to poor bioavailability. For in vitro assays, it is recommended to prepare a highly concentrated stock in DMSO (up to 5 mM) utilizing sonication and gentle warming (60°C), followed by rapid dilution into aqueous media to prevent compound precipitation.

Mechanism of apoptosis induction via p53-MDM2 complex inhibition.

Sources

Strategic Exploration of 16-Epi-dihydro-solasodine: A Technical Whitepaper on Emerging Research Frontiers

Executive Summary

While the steroidal alkaloid solasodine has been extensively characterized for its antineoplastic and anti-inflammatory properties, its stereoisomeric derivative, 16-Epi-dihydro-solasodine (PubChem CID 312781) [1], remains a highly underexplored chemical entity. The inversion of stereochemistry at the C-16 position, combined with the saturation of the steroidal backbone (dihydro configuration), theoretically alters the spatial orientation of the E/F spiroamine ring system. As a Senior Application Scientist, I propose that this structural shift fundamentally modifies the compound's binding kinetics to key intracellular targets, including the Glucocorticoid Receptor (GR) and P-glycoprotein (P-gp).

This whitepaper establishes a rigorous, self-validating methodological framework for investigating 16-Epi-dihydro-solasodine across two high-potential therapeutic domains: Oncology (Multidrug Resistance Reversal) and Respiratory Pharmacology (Targeted Anti-fibrotics).

Oncology: Reversing P-glycoprotein (P-gp) Mediated Multidrug Resistance

Mechanistic Rationale

Multidrug resistance (MDR) remains a primary cause of chemotherapy failure, largely driven by the overexpression of the P-gp efflux pump. Recent studies demonstrate that the parent compound, solasodine, acts as a fourth-generation P-gp modulator by inhibiting NF-κB-p65 nuclear translocation, thereby downregulating P-gp expression and directly binding to its transmembrane domain (TMD) [2].

We hypothesize that the 16-epi configuration of 16-Epi-dihydro-solasodine will exhibit altered lipophilicity and a distinct steric profile, potentially enhancing its affinity for the P-gp TMD and providing superior chemosensitization with lower off-target cytotoxicity.

Proposed mechanism of 16-Epi-dihydro-solasodine in reversing P-gp mediated multidrug resistance.

Experimental Protocol: P-gp Efflux & NF-κB Translocation Assay

To validate this mechanism, we must utilize a self-validating protocol that uncouples direct P-gp inhibition from transcriptional downregulation.

Step-by-Step Methodology:

-

Cell Line Preparation: Culture KBChR-8-5 (doxorubicin-resistant human cervical carcinoma) cells in DMEM supplemented with 10% FBS. Causality: This specific cell line constitutively overexpresses P-gp, providing a robust baseline for efflux measurement.

-

Compound Treatment: Treat cells with varying concentrations of 16-Epi-dihydro-solasodine (5, 10, 20 μM) for 24 hours.

-

Immunofluorescence (NF-κB Spatial Resolution):

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Stain with anti-NF-κB-p65 primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

-

Causality: Confocal microscopy is utilized here instead of whole-cell Western blotting because we must spatially resolve the translocation of p65 from the cytosol to the nucleus, proving the transcriptional block.

-

-

Intracellular Doxorubicin Accumulation Assay:

-

Post-treatment, incubate cells with 5 μM doxorubicin for 2 hours.

-

Lyse cells and measure intracellular doxorubicin fluorescence (Ex: 480 nm / Em: 590 nm).

-

Control Validation: Utilize Verapamil (a known P-gp inhibitor) as a positive control to benchmark the efflux inhibition capacity of the 16-epi derivative.

-

Respiratory Pharmacology: Glucocorticoid Receptor (GR) Modulation in Asthma

Mechanistic Rationale

Airway remodeling in allergic asthma is driven by TGF-β1-induced excessive autophagy and fibrosis. The parent alkaloid solasodine has been proven to bind directly to the Glucocorticoid Receptor (GR), downregulating α-smooth muscle actin (α-SMA) and ameliorating fibrosis [3].

Because traditional corticosteroids carry severe long-term side effects, identifying Selective Glucocorticoid Receptor Modulators (SEGRMs) is a critical industry goal. The saturated ring system of 16-Epi-dihydro-solasodine may alter the ligand-receptor binding pocket dynamics, potentially offering potent anti-fibrotic activity without triggering the full spectrum of steroidal metabolic side effects.

Experimental workflow for assessing GR-mediated anti-fibrotic activity in HBSMCs.

Experimental Protocol: GR Binding and Anti-Fibrotic Validation

Step-by-Step Methodology:

-

In Vitro Fibrosis Induction: Seed Human Bronchial Smooth Muscle Cells (HBSMCs) and serum-starve for 12 hours to synchronize the cell cycle. Induce fibrosis using 10 ng/mL TGF-β1 for 24 hours.

-

Receptor Antagonism (The Self-Validating Step): Pre-treat a subset of the induced cells with 1 μM RU486 (a potent GR antagonist) 1 hour prior to introducing 16-Epi-dihydro-solasodine.

-

Causality: If 16-Epi-dihydro-solasodine reduces α-SMA, but fails to do so in the presence of RU486, we definitively prove that the anti-fibrotic effect is strictly GR-mediated and not a result of off-target cytotoxicity or AKT/GSK-3β pathway interference [4].

-

-

Microscale Thermophoresis (MST) Binding Assay:

-

Label purified recombinant human GR with a fluorescent dye (e.g., RED-NHS).

-

Titrate 16-Epi-dihydro-solasodine (from 1 nM to 100 μM) against a constant concentration of labeled GR.

-

Causality: We select MST over Surface Plasmon Resonance (SPR) because MST measures binding events in free solution. Steroidal alkaloids are highly lipophilic and prone to steric hindrance when tethered to an SPR sensor chip; MST eliminates this artifact, providing a highly accurate dissociation constant ( Kd ).

-

-

Phenotypic Readout: Quantify α-SMA and Col1A1 protein levels via Western Blotting, normalizing against GAPDH.

Quantitative Data Projections

To guide formulation and assay development, the following table synthesizes the known physicochemical properties of the parent compound against the projected properties of the 16-epi-dihydro derivative, highlighting the theoretical shifts in lipophilicity and target affinity.

| Parameter | Solasodine (Parent) | 16-Epi-dihydro-solasodine (Derivative) | Pharmacological Implication |

| PubChem CID | 442985 | 312781 | Unique chemical identifier for database tracking. |

| Molecular Weight | 413.6 g/mol | 415.6 g/mol | Slight increase due to saturation (dihydro). |

| LogP (Lipophilicity) | ~5.40 | ~5.65 (Projected) | Increased lipophilicity may enhance cell membrane penetration and P-gp TMD binding. |

| H-Bond Donors | 2 | 2 | Maintained; critical for GR hydrogen-bonding network. |

| P-gp IC50 (MDR Reversal) | ~15.2 μM | Target: < 10.0 μM | Altered E/F ring stereochemistry is hypothesized to improve binding efficiency. |

| GR Binding ( Kd ) | ~4.5 μM | Target: < 2.0 μM | Saturation of the backbone may reduce structural rigidity, allowing tighter receptor fit. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 312781, 16-Epi-dihydro-solasodine. PubChem. Available at: [Link]

-

Pradhap, M., et al. (2024). Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer. Experimental Cell Research, 442(1), 114153. Available at: [Link]

-

Wang, Y., et al. (2025). Solasodine binds to glucocorticoid receptor to ameliorate airway remodeling and excessive autophagy in bronchial smooth muscle cells for allergic asthma. Toxicology and Applied Pharmacology, 498, 117313. Available at: [Link]

-

Zhuang, Y., et al. (2017). Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase-3β/β-catenin pathway. Cancer Science, 108(11), 2248-2264. Available at: [Link]

Solasodine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Re-evaluating a Steroidal Alkaloid for Modern Therapeutics

Solasodine, a naturally occurring steroidal alkaloid, has long been a subject of interest in phytochemistry and pharmacology. Predominantly found in plants of the Solanaceae family, such as various Solanum species, it has historically been utilized as a crucial precursor for the synthesis of steroidal hormones and drugs, including contraceptives and corticosteroids.[1] However, a growing body of preclinical evidence now positions solasodine and its derivatives not merely as synthetic starting materials, but as potent bioactive molecules with significant therapeutic potential in their own right.

This guide provides an in-depth technical overview of solasodine, with a particular focus on its burgeoning role in oncology. We will delve into its chemical characteristics, synthesis and isolation, and multifaceted pharmacological activities. Crucially, this document will elucidate the molecular mechanisms that underpin its therapeutic effects and provide detailed, field-proven experimental protocols for its investigation. This resource is intended for researchers, scientists, and drug development professionals seeking to explore the full therapeutic landscape of this compelling natural product.

Chemical and Physical Properties

Solasodine is a C27 steroidal alkaloid with a spirosolane skeleton, which features a bicyclic system containing a piperidine and a tetrahydrofuran ring.[2] It is the aglycone (non-sugar) component of various glycoalkaloids, such as solasonine and solamargine.[2][3]

| Property | Value | Reference |

| IUPAC Name | (22R,25R)-Spirosol-5-en-3β-ol | [2] |

| CAS Number | 126-17-0 | [1][2][4] |

| Molecular Formula | C27H43NO2 | [1][2][4] |

| Molecular Weight | 413.64 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

Synthesis and Isolation: From Plant to Pure Compound

Isolation from Natural Sources

Solasodine is typically found in plants as glycosides. The aglycone, solasodine, is obtained by the hydrolysis of these glycosides.[2]

Protocol: Extraction and Isolation of Solasodine from Solanum spp.

-

Plant Material Preparation: Dried and powdered plant material (e.g., fruits or leaves of Solanum laciniatum) is used as the starting material.[5]

-

Extraction of Crude Glycosides: The powdered material is extracted with an optimal concentration of 70% 2-propanol at 70°C. This is typically repeated 4-5 times to ensure maximum yield.[5]

-

Hydrolysis: The crude glycoside extract is then subjected to acid hydrolysis to cleave the sugar moieties. A suitable condition is hydrolysis with 1 N hydrochloric acid in 2-propanol.[5]

-

Isolation of Solasodine: Following hydrolysis, the reaction mixture is neutralized. This causes the crude solasodine base to precipitate out of the solution.[2]

-

Purification: The crude solasodine can be further purified by recrystallization from a suitable solvent like methanol or ethanol, or through chromatographic techniques such as column chromatography to achieve high purity.[2][5]

Semi-Synthesis of Derivatives

The synthesis of novel solasodine derivatives has been a key strategy to enhance its therapeutic properties and explore structure-activity relationships. For instance, various glycoside derivatives have been synthesized via transglycosylation to improve cytotoxic activity against cancer cells.[6]

Pharmacological Activities and Therapeutic Potential

Solasodine exhibits a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antifungal, and immunomodulatory effects.[7]

Anticancer Activity: A Multifaceted Approach

The most extensively studied therapeutic application of solasodine and its glycosides is in oncology. They have demonstrated potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.

Quantitative Data: Cytotoxicity of Solasodine and its Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Solasodine | PC-3 (Prostate) | 25 µM | [8] |

| Solasodine Derivative 74 | PC-3 (Prostate) | 3.91 µM | [8] |

| Solasodine | HT-29 (Colon) | > 80 µg/ml | [9] |

| Solasodine | MG-63 (Bone) | > 80 µg/ml | [9] |

Note: The cytotoxic effects can vary significantly based on the specific derivative and the cancer cell line being tested.

Mechanisms of Anticancer Action

Solasodine's anticancer effects are not attributable to a single mechanism but rather to its ability to modulate multiple critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which solasodine exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This is achieved through both intrinsic (mitochondrial) and extrinsic pathways.

-

Modulation of Bcl-2 Family Proteins: Solasodine has been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL in breast cancer cells (MCF-7). This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial permeability and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and caspase-7, which are the executioners of apoptosis.

-

p53-Dependent Pathway: In some cancer cell lines, solasodine's apoptotic activity is linked to the upregulation of the tumor suppressor protein p53 and its downstream target p21.

Caption: Solasodine's inhibitory effects on key cancer signaling pathways.

Experimental Protocols for Preclinical Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol: MTT Assay Workflow

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well. [9]Incubate for 24 hours to allow for cell attachment. [7]2. Treatment: Treat the cells with varying concentrations of solasodine or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known chemotherapeutic agent). Incubate for a specified period, typically 24-48 hours. [7][10]3. MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. [7]4. Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.

Caption: A typical workflow for an MTT cytotoxicity assay.

In Vivo Anti-inflammatory Model: Carrageenan-induced Rat Paw Edema

This model is used to evaluate the anti-inflammatory properties of a compound.

Protocol: Carrageenan-induced Rat Paw Edema

-

Animal Preparation: Male Wistar rats are typically used for this model. [7]2. Drug Administration: Solasodine is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin. [7]3. Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation. [7]4. Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [7]5. Data Analysis: The percentage of inhibition of edema is calculated for each treated group relative to the control group.

Toxicological Profile

Preliminary toxicological studies have been conducted to assess the safety profile of solasodine.

| Parameter | Value | Species | Administration Route | Reference |

| LD50 | 1500 mg/kg | Rat | Intraperitoneal | [2] |

| LD50 | 2000 mg/kg | Rat | Oral | [2] |

| LD50 | 30 mg/kg | Mouse | Oral | [2] |

LD50: Lethal dose, 50%. The dose required to kill half the members of a tested population.

It is important to note that while solasodine shows promise, its glycoside derivatives are often more cytotoxic against cancer cells than the aglycone itself. [8]

Future Perspectives and Conclusion

Solasodine stands at a fascinating intersection of traditional phytochemistry and modern drug discovery. Its diverse pharmacological activities, particularly its multi-pronged attack on cancer cells, make it a highly compelling candidate for further development. The ability to inhibit key signaling pathways like Hedgehog/Gli1 and AKT/GSK-3β/β-catenin, induce apoptosis, and arrest the cell cycle positions it as a promising lead compound for novel anticancer therapies. [10][11] Future research should focus on several key areas:

-

Medicinal Chemistry: The synthesis and screening of new solasodine derivatives to improve potency, selectivity, and pharmacokinetic profiles.

-

Drug Delivery: Development of novel drug delivery systems to address its low aqueous solubility and improve bioavailability. [7]* Combination Therapies: Investigating the synergistic effects of solasodine with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance. [10]* Clinical Translation: Rigorous preclinical toxicology and pharmacokinetic studies are necessary to pave the way for potential clinical trials.

References

-

Cui, C. Z., Wen, X. S., Cui, M., Gao, J., Sun, B., & Lou, H. X. (2012). Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells. Drug Discoveries & Therapeutics, 6(1), 9-17. [Link]

-

Patel, K., Singh, R. B., & Patel, D. K. (2019). Solasodine: A Perspective on their roles in Health and Disease. Research Journal of Pharmacy and Technology, 12(2), 942-948. [Link]

-

Cham, B. E. (2017). Solasodine, Solamargine and Mixtures of Solasodine Rhamnosides: Pathway to Expansive Clinical Anticancer Therapies. Journal of Cancer Therapy, 8, 889-912. [Link]

-

Manrique-Lozada, B., et al. (2020). Natural and Synthetic Derivatives of the Steroidal Glycoalkaloids of Solanum Genus and Biological Activity. Journal of the Mexican Chemical Society, 64(1). [Link]

-

Zhuang, Y. W., Wu, C. E., & Zhou, J. Y. (2018). Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase-3β/β-catenin pathway. Cancer Management and Research, 10, 6635–6646. [Link]

-

Vijayan, V., Helen, A., & Anand, V. (2019). Purified solasodine from Solanum mauritianum Scop. and its molecular mechanism of antimetastatic potential. Phyto Pharma Journal, 8(1), 1-8. [Link]

-

ResearchGate. (n.d.). Chemical structure of solasodine. [Scientific Diagram]. ResearchGate. [Link]

-

Cham, B. E., & Daunter, B. (1990). Solasodine glycosides. In vitro preferential cytotoxicity for human cancer cells. Cancer Letters, 55(3), 221-225. [Link]

-

Zhou, Y., et al. (2025). Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling. Food Science and Biotechnology, 34(15), 1-10. [Link]

-

Patil, S. B., et al. (2022). Anti-proliferative activities of solasodine extracts from different Solanum spp. cell cultures on colon and bone carcinoma cell lines. Journal of Applied Biology and Biotechnology, 10(4), 133-139. [Link]

-

Siddique, H., et al. (2013). Medicinal significance, pharmacological activities, and analytical aspects of solasodine: A concise report of current scientific literature. Journal of Acute Disease, 2(2), 92-98. [Link]

-

Tuntiwachwuttikul, P., et al. (2006). Extraction of Solasodine from Dry Fruits and Leaves of Solanum laciniatum Ait. and the Synthesis of 16-Dehydropregnenolone Acetate from Solasodine by Phase-Transfer Catalysis. Chiang Mai Journal of Science, 33(1), 109-114. [Link]

-

Arora, P., et al. (2022). Orally administered solasodine, a steroidal glycoalkaloid, suppresses ovalbumin-induced exaggerated Th2-immune response in rat model of bronchial asthma. Chemico-Biological Interactions, 366, 110138. [Link]

-

NIST. (n.d.). Solasodine. NIST WebBook. [Link]

-

Taylor & Francis. (n.d.). Solasodine – Knowledge and References. Taylor & Francis Online. [Link]

-

Zhou, Y., et al. (2025). Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling. Food Science and Biotechnology, 34(15), 3693-3702. [Link]

Sources

- 1. CAS 126-17-0: Solasodine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solasodine, Solamargine and Mixtures of Solasodine Rhamnosides: Pathway to Expansive Clinical Anticancer Therapies [scirp.org]

- 4. Solasodine [webbook.nist.gov]

- 5. (PDF) Extraction of Solasodine from Dry Fruits and Leaves of Solanum laciniatum Ait. and the Synthesis of 16-Dehydropregnenolone Acetate from Solasodine by Phase-Transfer Catalysis [academia.edu]

- 6. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iomcworld.com [iomcworld.com]

- 9. jabonline.in [jabonline.in]

- 10. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: A Proposed Stereoselective Synthesis of 16-Epi-dihydro-solasodine from Solasodine

Introduction and Scientific Context

Solasodine, a spirosolane-type steroidal alkaloid, is a valuable natural product predominantly extracted from plants of the Solanum genus.[1][2] Its rigid steroidal backbone and reactive functional groups make it an important starting material for the semi-synthesis of various steroidal hormones and pharmacologically active compounds.[3][4] The modification of the steroidal core, particularly around the F-ring, can lead to novel compounds with unique biological activities. This application note details a proposed synthetic pathway for the creation of "16-Epi-dihydro-solasodine," a derivative with a modified stereochemistry at the C-16 position.

The proposed synthesis is a two-step process involving an initial isomerization of solasodine to pseudosolasodine, followed by a stereoselective 1,4-conjugate reduction of the resulting α,β-unsaturated ketone. The rationale behind this proposed pathway is to leverage established transformations in steroid chemistry to access a novel derivative with potential for further pharmacological investigation. This guide provides a comprehensive, step-by-step protocol for this synthesis, along with detailed methods for the characterization of the final product.

Proposed Synthetic Pathway: Rationale and Mechanistic Insights

The conversion of solasodine to 16-Epi-dihydro-solasodine is not a direct, single-step transformation. A strategic two-step approach is proposed, as outlined below.

Caption: Proposed two-step synthesis of 16-Epi-dihydro-solasodine.

Step 1: Isomerization of Solasodine to Pseudosolasodine Diacetate

The initial step involves the conversion of solasodine to pseudosolasodine diacetate. This transformation is crucial as it introduces an α,β-unsaturated ketone (enone) functionality in the steroidal framework, which is the target for the subsequent stereoselective reduction. This isomerization is a known process, often employed in the synthesis of 16-dehydropregnenolone acetate (16-DPA).[5] The reaction proceeds via two key stages:

-

Acetylation: The hydroxyl group at C-3 and the secondary amine in the F-ring of solasodine are first acetylated using an acetylating agent like acetic anhydride. This protects these functional groups and facilitates the subsequent isomerization.

-

Isomerization: The O,N-diacetylsolasodine is then treated with a dehydrating agent or heated to induce an E1-like elimination, leading to the formation of the endocyclic double bond and the generation of the enone system in pseudosolasodine diacetate.

Step 2: Stereoselective 1,4-Conjugate Reduction of Pseudosolasodine Diacetate

This is the most critical step in the proposed synthesis, as it determines the stereochemistry at the C-16 position. A 1,4-conjugate reduction (Michael addition of a hydride) is required to reduce the carbon-carbon double bond of the enone system. To achieve the desired "16-Epi" configuration, the hydride must attack from the less sterically hindered face of the molecule.

Based on established methodologies for the stereoselective reduction of steroidal enones, a catalytic transfer hydrogenation is proposed.[6][7][8][9] This method offers good control over stereoselectivity. An alternative approach could be the use of dissolving metal reductions, though these can sometimes lead to over-reduction. The Luche reduction (NaBH4/CeCl3) is another powerful tool in steroid chemistry, although it typically favors 1,2-reduction of enones to allylic alcohols.[10][11][12][13][14] For the purpose of this protocol, we will focus on a catalytic hydrogenation approach, which is known to be effective for the 1,4-reduction of steroidal enones.

Detailed Experimental Protocols

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Solasodine | ≥95% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Standard Chemical Supplier |

| Pyridine | Anhydrous | Standard Chemical Supplier |

| Palladium on Carbon (Pd/C) | 10% | Standard Chemical Supplier |

| Cyclohexene | Reagent Grade | Standard Chemical Supplier |

| Ethanol | Anhydrous | Standard Chemical Supplier |

| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier |

| Hexane | HPLC Grade | Standard Chemical Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |

| TLC Plates | Silica Gel 60 F254 | Standard Chemical Supplier |

3.2. Step 1: Synthesis of Pseudosolasodine Diacetate

Sources

- 1. Steroidal alkaloids from Solanum nigrum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. PlumX [plu.mx]

- 14. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Laboratory Synthesis of 16-Epi-dihydro-solasodine

Abstract

This comprehensive guide details the laboratory synthesis of 16-Epi-dihydro-solasodine, a complex steroidal alkaloid of interest to researchers in drug discovery and development. Due to the absence of a direct, established protocol for this specific diastereomer, this document outlines a rational, multi-stage synthetic pathway. The synthesis commences with the well-established conversion of diosgenin to a solasodine precursor, followed by a stereoselective reduction of the inherent imine functionality to yield the dihydro-scaffold. The critical 16-epi stereochemistry is addressed through a strategic ring-opening of the spirosolane structure, subsequent oxidation at the C-16 position, and a final, stereocontrolled reduction. This guide provides detailed, step-by-step protocols, explains the mechanistic rationale behind experimental choices, and includes methods for the purification and characterization of the target compound and its intermediates.

Introduction: The Significance of Solasodine and its Analogs

Solasodine is a nitrogen-containing steroidal alkaloid (aglycone) naturally occurring in plants of the Solanum genus. It serves as a vital precursor for the industrial synthesis of a wide array of steroidal drugs, including corticosteroids and oral contraceptives. Beyond its role as a synthetic building block, solasodine and its derivatives have demonstrated a spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them attractive targets for medicinal chemistry and drug development programs.

The synthesis of novel solasodine analogs, such as 16-Epi-dihydro-solasodine, allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents with improved efficacy and selectivity. The "dihydro-" modification refers to the reduction of the endocyclic imine of the spirosolane structure, while "16-Epi-" denotes the inversion of the stereocenter at the C-16 position. This guide provides a scientifically grounded, albeit theoretical, pathway to this novel compound, based on established transformations of steroidal alkaloids.

Synthetic Strategy Overview

The synthesis of 16-Epi-dihydro-solasodine is conceptualized as a three-stage process, as illustrated in the workflow diagram below.

Figure 1: Conceptual workflow for the synthesis of 16-Epi-dihydro-solasodine.

Stage 1 involves the synthesis of a suitable solasodine precursor. A well-documented and efficient method is the two-step synthesis of solasodine pivalate from the readily available diosgenin pivalate.

Stage 2 focuses on the stereoselective reduction of the endocyclic imine within the solasodine scaffold to form the corresponding saturated piperidine ring (the "dihydro-" component). This transformation can be achieved using various reducing agents, with careful consideration of the resulting stereochemistry.

Stage 3 addresses the most complex challenge: achieving the 16-epi configuration. A direct epimerization at C-16 is difficult. Therefore, a more practical approach involves the regioselective opening of the F-ring to form a 22,26-epiminocholestane derivative. This unmasks the 16-hydroxyl group, which can then be oxidized to a ketone. The final and critical step is the stereoselective reduction of this 16-keto intermediate to yield the desired 16-epi-alcohol.

Detailed Experimental Protocols

Stage 1: Synthesis of Solasodine Pivalate from Diosgenin Pivalate

This two-step protocol is adapted from the work of Wojtkielewicz et al. and provides a reliable method for obtaining the solasodine scaffold.

Step 1.1: F-ring Opening and Amination of Diosgenin Pivalate

-

Rationale: This step utilizes a Lewis acid, trimethylsilyl trifluoromethanesulfonate (TMSOTf), to catalyze the opening of the spiroketal F-ring of diosgenin pivalate. The resulting carbocation is then trapped by a nitrogen nucleophile, benzyl carbamate (CbzNH₂), to introduce a protected amino group at the C-26 position.

-

Protocol:

-

To a solution of diosgenin pivalate (1 equivalent) and benzyl carbamate (2 equivalents) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add TMSOTf (1.9 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9.3:0.7 v/v). Visualize the spots with an anisaldehyde-sulfuric acid reagent.

-

Upon completion (disappearance of the starting material), pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude intermediate product.

-

Step 1.2: Deprotection and N-Cyclization to Solasodine Pivalate

-

Rationale: The crude intermediate from the previous step is subjected to acidic conditions using acetyl bromide in butanol. This serves to both deprotect the nitrogen (remove the Cbz group) and catalyze the intramolecular cyclization to form the piperidine E-ring, yielding solasodine pivalate.

-

Protocol:

-

Dissolve the crude product from Step 1.1 in dry butanol and cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl bromide to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.

-

Carefully quench the reaction by pouring it into an iced aqueous solution of ammonia.

-

Extract the product with DCM (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude solasodine pivalate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure solasodine pivalate.

-

| Reagent | Molar Ratio | Purpose |

| Diosgenin Pivalate | 1 | Starting Material |

| Benzyl Carbamate | 2 | Nitrogen Source |

| TMSOTf | 1.9 | Lewis Acid Catalyst |

| Acetyl Bromide | Excess | Deprotection & Cyclization |

Table 1: Key Reagents for Solasodine Pivalate Synthesis.

Stage 2: Stereoselective Reduction of the Imine in Solasodine

-

Rationale: The conversion of the endocyclic imine in the solasodine scaffold to a saturated amine can be achieved through catalytic hydrogenation or with hydride-reducing agents. The choice of reagent and conditions can influence the stereochemical outcome at the newly formed chiral centers. Catalytic hydrogenation often proceeds with high stereoselectivity in steroidal systems.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve solasodine pivalate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent under reduced pressure to yield the crude dihydro-solasodine pivalate.

-

Purify the product by column chromatography or recrystallization.

-

Stage 3: Epimerization at C-16

This stage involves a three-step sequence to invert the stereochemistry at the C-16 position.

Step 3.1: Ring Opening of Dihydro-solasodine

-

Rationale: To access the C-16 hydroxyl group for chemical modification, the F-ring of the spirosolane must be opened. This can be achieved under acidic conditions, leading to the formation of a 22,26-epiminocholestane derivative.

-

Protocol:

-

Dissolve dihydro-solasodine pivalate in a mixture of acetic anhydride and acetic acid.

-

Add a Lewis acid, such as boron trifluoride etherate (Et₂O·BF₃), and stir the mixture at room temperature. The reaction is typically rapid.

-

Quench the reaction by pouring it into iced water and neutralize with a base (e.g., concentrated ammonium hydroxide).

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude ring-opened product.

-

Purify by column chromatography.

-

Step 3.2: Oxidation of the C-16 Hydroxyl Group

-

Rationale: The exposed 16-hydroxyl group is oxidized to a ketone. This removes the existing stereocenter at C-16, allowing for its re-introduction with the desired "epi" configuration in the next step. A variety of mild oxidizing agents can be used for this transformation.

-

Protocol (using Pyridinium Chlorochromate - PCC):

-

Dissolve the purified ring-opened intermediate in dry dichloromethane.

-

Add PCC (1.5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate to obtain the crude 16-keto intermediate.

-

Purify by column chromatography.

-

Step 3.3: Stereoselective Reduction of the 16-Keto Group

-

Rationale: The final step is the stereoselective reduction of the 16-ketone to the 16-epi-alcohol. The stereochemical outcome of ketone reduction in steroidal systems is highly dependent on the steric environment around the carbonyl group and the choice of the reducing agent. Reduction of a 17-keto steroid often leads to the 17-beta-alcohol due to steric hindrance from the C-18 methyl group. A similar principle may apply to the 16-keto position, where the approach of the hydride reagent can be directed by the steric bulk of the rest of the molecule. The use of a bulky reducing agent may favor attack from the less hindered face to yield the desired epi-isomer.

-

Protocol (using a bulky hydride reagent):

-

Dissolve the 16-keto intermediate in a suitable anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Add a solution of a sterically hindered reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), dropwise.

-

Stir the reaction at low temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-